molecular formula C10H15NO3S B3088995 3-Methylazetidine benzenesulfonic acid salt CAS No. 1188263-80-0

3-Methylazetidine benzenesulfonic acid salt

Cat. No.: B3088995
CAS No.: 1188263-80-0
M. Wt: 229.30
InChI Key: ZLHDPFLILPUJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylazetidine benzenesulfonic acid salt is a chemical compound with the molecular formula C 10 H 15 NO 3 S and a molecular weight of 229.30 g/mol . Its CAS number is 1188263-80-0 . This salt is formed from the 3-methylazetidine moiety and benzenesulfonic acid, an organosulfur compound that is often used to form salts with pharmaceutical drugs, known as besilates or besylates, to improve stability or solubility . This compound is valued in research as a versatile building block and intermediate in organic synthesis, particularly in the development of novel bioactive molecules. Benzenesulfonic acid derivatives are of significant interest in medicinal chemistry due to their wide spectrum of bioactivities . Recent scientific investigations highlight the role of benzenesulfonic acid derivatives as inhibitors of human neutrophil elastase (hNE), a serine proteinase implicated in inflammatory conditions such as Acute Respiratory Distress Syndrome (ARDS) . Furthermore, benzenesulfonyl hydrazone derivatives have been synthesized and evaluated for various pharmacological properties, including antibacterial, antifungal, and anticancer activities . As such, this compound provides researchers with a valuable precursor for constructing complex molecules aimed at drug discovery and the synthesis of specialized chemicals. This product is FOR RESEARCH USE ONLY (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

benzenesulfonic acid;3-methylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S.C4H9N/c7-10(8,9)6-4-2-1-3-5-6;1-4-2-5-3-4/h1-5H,(H,7,8,9);4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHDPFLILPUJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC1.C1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methylazetidine benzenesulfonic acid salt CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Methylazetidine Benzenesulfonate (Besylate)

Part 1: Executive Summary & Core Identity

3-Methylazetidine benzenesulfonate is the besylate salt form of 3-methylazetidine, a strained, four-membered saturated amine. While the hydrochloride salt is the most common commercial form, the benzenesulfonate (besylate) salt is frequently employed in late-stage drug development to optimize physical properties—specifically to convert the volatile, hygroscopic free base into a non-volatile, crystalline solid with improved thermal stability and defined stoichiometry.

Note on Registry Identifiers: Unlike the widely indexed hydrochloride salt, the benzenesulfonate salt is often a proprietary intermediate or a "generated-in-situ" entity in patent literature. Therefore, it is best identified by its parent moiety and the counterion.

Chemical Identity Table
AttributeDetail
Chemical Name 3-Methylazetidine benzenesulfonate
Parent Amine CAS 35196-99-7 (Free Base)
Common Salt CAS 935669-28-6 (Hydrochloride Reference)
Counterion CAS 98-11-3 (Benzenesulfonic Acid)
Molecular Formula C

H

NO

S (Salt); C

H

N (Base)
Molecular Weight 229.30 g/mol (Salt); 71.12 g/mol (Base)
Physical State White to off-white crystalline solid
Solubility High in MeOH, Water, DMSO; Low in Et

O, Hexanes

Part 2: Rationale for Salt Selection

In medicinal chemistry, the transition from a hydrochloride to a besylate salt for azetidine scaffolds is driven by specific physicochemical requirements:

  • Volatility Suppression: 3-Methylazetidine free base is a volatile liquid with a significant vapor pressure. Formation of the besylate salt eliminates sublimation/evaporation risks during high-vacuum drying steps.

  • Crystallinity & Hygroscopicity: Hydrochloride salts of small secondary amines can be extremely hygroscopic (deliquescent). Besylates often form lipophilic interactions via the phenyl ring, facilitating the formation of stable, non-hygroscopic crystal lattices suitable for GMP weighing and handling.

  • Purification Leverage: Benzenesulfonic acid is a strong organic acid (

    
    ). It can protonate the azetidine nitrogen quantitatively, and the resulting salt often has a distinct solubility profile that allows for purification via recrystallization (e.g., from EtOAc/Ethanol), stripping away non-basic impurities.
    

Part 3: Synthesis & Manufacturing Protocol

The following protocol describes the conversion of the N-Boc protected precursor to the Besylate salt. This "Self-Validating" workflow ensures the removal of the protecting group and the quantitative formation of the salt without isolating the volatile free base.

Reagents:
  • Starting Material: 1-Boc-3-methylazetidine (CAS: 58521-61-2 or similar).

  • Acid 1: Trifluoroacetic acid (TFA) or HCl (4M in Dioxane).

  • Base: NaOH (1M) or NaHCO

    
     (sat. aq).
    
  • Salt Former: Benzenesulfonic acid (anhydrous or monohydrate).

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Diethyl Ether.

Step-by-Step Methodology:
  • Deprotection (Boc Removal):

    • Dissolve 1-Boc-3-methylazetidine in DCM (5 vol).

    • Add TFA (5-10 equivalents) dropwise at 0°C.

    • Stir at room temperature (RT) for 2–4 hours. Validation: Monitor via TLC (stain with Ninhydrin; free amine stains red/purple) or LCMS.

    • Concentrate under reduced pressure to remove excess TFA.

  • Free Base Liberation (Critical Step):

    • Caution: Do not dry the residue completely as the free amine is volatile.

    • Redissolve the crude TFA salt in minimal cold water.

    • Basify to pH >12 using cold NaOH (1M).

    • Extract immediately with DCM (

      
      ).
      
    • Dry combined organics over Na

      
      SO
      
      
      
      . Filter.
    • Assay: Take a small aliquot for NMR to confirm Boc removal. Keep the bulk solution in solution.

  • Salt Formation (Besylate):

    • Calculate the exact molar amount of free amine in the DCM solution (based on theoretical yield or quantitative NMR).

    • Dissolve 1.05 equivalents of Benzenesulfonic acid in a minimum amount of MeOH or EtOAc.

    • Add the acid solution dropwise to the stirred amine solution at 0°C.

    • Observation: A precipitate may form immediately. If not, concentrate the solution to remove DCM and replace with EtOAc.

  • Crystallization & Isolation:

    • Heat the EtOAc suspension to reflux until clear (add minimal MeOH if necessary).

    • Allow to cool slowly to RT, then to 4°C.

    • Filter the white crystals. Wash with cold Et

      
      O (to remove excess benzenesulfonic acid).
      
    • Dry under vacuum at 40°C.

Part 4: Process Visualization (Pathway)

The following diagram illustrates the chemical logic flow, from the protected precursor to the stable salt form.

G Start 1-Boc-3-methylazetidine (Precursor) Deprotect Deprotection (TFA or HCl) Start->Deprotect -Boc Intermediate 3-Methylazetidine (Volatile Free Base) CAS: 35196-99-7 Deprotect->Intermediate Neutralization (NaOH) Final 3-Methylazetidine Benzenesulfonate (Stable Crystal) Intermediate->Final Salt Formation Reagent Benzenesulfonic Acid (Stoichiometric Addition) Reagent->Final

Caption: Synthetic pathway converting the protected amine to the stable besylate salt, highlighting the critical neutralization step.

Part 5: Analytical Characterization Standards

To validate the identity of the synthesized salt, the following analytical signatures must be confirmed.

MethodExpected Signature
1H NMR (DMSO-d6) Azetidine Ring: Multiplets at

3.5–4.2 ppm (4H).Methyl Group: Doublet at

1.1–1.3 ppm (3H).Besylate Counterion: Multiplets at

7.3–7.6 ppm (3H) and

7.6–7.8 ppm (2H).Ammonium: Broad singlet >

8.5 ppm (exchangeable).
Stoichiometry Integration of Phenyl protons (5H) vs Methyl protons (3H) must yield a 5:3 ratio .
XRPD Distinct diffraction peaks indicating crystallinity (amorphous halos indicate failed crystallization).

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19995942, 3-methylazetidine. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[2] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for Besylate salt selection rationale).

Sources

The Strategic Selection of 3-Methylazetidine Salts: A Comparative Analysis of Hydrochloride and Besylate Forms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the incorporation of strained, saturated heterocycles like 3-methylazetidine has become a premier strategy for improving the metabolic stability and fine-tuning the spatial vectors of pharmacophores. However, the physical properties of the 3-methylazetidine free base—namely its high volatility and pronounced basicity—dictate that it must be isolated and handled as a salt.

The selection of the appropriate counterion is not merely a matter of convenience; it is a critical inflection point that dictates the compound's solid-state stability, hygroscopicity, processability, and in vivo dissolution profile. This technical guide provides an in-depth mechanistic comparison between the ubiquitous hydrochloride (HCl) salt and the highly optimized besylate (benzenesulfonate) salt of 3-methylazetidine, providing self-validating protocols for their synthesis and isolation.

Chemical Foundations: The Necessity of Salt Formation

The azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol) and a high basicity, with the parent azetidine exhibiting a pKa of approximately 11.29 1. Because of this high pKa, 3-methylazetidine behaves as a strong secondary amine.

Handling the free base presents severe operational challenges:

  • Volatility: It is a low-boiling liquid, making accurate stoichiometric weighing difficult and leading to material loss during vacuum purging.

  • Oxidative Susceptibility: The electron-rich nitrogen is prone to oxidation upon prolonged exposure to atmospheric oxygen.

  • Solvolysis Risk: The inherent ring strain makes the unprotected amine susceptible to ring-opening side reactions under harsh conditions.

Converting the free base into a stable salt mitigates these liabilities, but the choice of counterion fundamentally alters the physicochemical trajectory of the resulting Active Pharmaceutical Ingredient (API) or intermediate.

Physicochemical Divergence: HCl vs. Besylate

The Hydrochloride (HCl) Paradigm

Hydrochloride and sodium remain the favorite counterions for the salt formation of medicinal compounds due to their low molecular weight and ease of synthesis 2. 3-Methylazetidine HCl is highly water-soluble. However, it carries distinct liabilities:

  • Hygroscopicity: The small, highly charged chloride ion often forms strong hydrogen bonds with ambient moisture, leading to deliquescence.

  • Corrosion: Chloride salts can induce pitting corrosion in 316L stainless steel reactors during large-scale manufacturing.

  • Common-Ion Effect: In the low-pH, chloride-rich environment of the human stomach, the dissolution of HCl salts can be severely suppressed, impacting oral bioavailability [[3]]().

The Besylate (Benzenesulfonate) Advantage

To overcome the limitations of HCl, larger counterions are employed. The besylate salt is frequently utilized to provide a unique combination of good solubility, stability, and non-hygroscopicity 4.

  • Crystal Lattice Stability: The bulky, lipophilic phenyl ring of benzenesulfonic acid (pKa ~2.54) disrupts the polar network, driving the formation of highly stable, anhydrous crystal lattices.

  • Processability: It is non-corrosive to standard manufacturing equipment and typically exhibits superior flow properties for tablet formulation.

Quantitative Data Comparison
Property / Characteristic3-Methylazetidine Hydrochloride (HCl)3-Methylazetidine Besylate
Counterion Chloride (Cl⁻)Benzenesulfonate (C₆H₅SO₃⁻)
Counterion pKa -6.12.54
Molecular Weight (Salt) ~107.58 g/mol ~229.30 g/mol
Hygroscopicity Moderate to High (prone to moisture uptake)Low (typically anhydrous and stable)
Aqueous Solubility Extremely HighModerate to High (Controlled)
Crystallinity Good, but sensitive to environmental humidityExcellent, highly stable lattice
Corrosion Potential High (Chloride-induced pitting in SS reactors)Low (Non-corrosive to stainless steel)
Gastric Common-Ion Effect High (Suppressed solubility in gastric fluid)Low

Strategic Workflow for Salt Selection

The decision matrix for selecting between the HCl and Besylate salt forms depends heavily on the stage of development and the intended application of the compound.

SaltSelection FreeBase 3-Methylazetidine Free Base (Highly Basic, Volatile) Decision Counterion Selection FreeBase->Decision HCl_Route Hydrochloric Acid (HCl) pKa: -6.1 Decision->HCl_Route Besylate_Route Benzenesulfonic Acid pKa: 2.54 Decision->Besylate_Route HCl_Salt HCl Salt - High Aqueous Solubility - Hygroscopic Risk - Gastric Common-Ion Effect HCl_Route->HCl_Salt Besylate_Salt Besylate Salt - Optimal Crystallinity - Non-Hygroscopic - Enhanced Stability Besylate_Route->Besylate_Salt

Workflow pathway for 3-Methylazetidine salt selection based on physicochemical properties.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the exact causal reasoning behind each experimental manipulation.

Protocol A: Synthesis and Isolation of 3-Methylazetidine Hydrochloride

Designed for early-stage discovery and rapid isolation of the building block.

  • Dissolution in Anti-Solvent Matrix: Dissolve the 3-methylazetidine free base in anhydrous Methyl tert-butyl ether (MTBE) under a nitrogen atmosphere.

    • Causality: MTBE is chosen because its low polarity drastically reduces the solubility of the highly polar HCl salt, forcing rapid nucleation. It also prevents the solvolysis that could occur in protic solvents.

  • Controlled Acidification: Cool the solution to 0°C using an ice bath. Add 1.05 equivalents of anhydrous HCl (4M in 1,4-dioxane) dropwise over 30 minutes.

    • Causality: The introduction of anhydrous HCl via a dioxane solution is prioritized over aqueous HCl to strictly control the water activity of the system. This prevents the formation of a hydrate and ensures the precipitation of an anhydrous salt. The cooling bath dissipates the exothermic heat of neutralization, protecting the strained azetidine ring from thermal degradation.

  • Isolation and Desiccation: Filter the resulting white precipitate rapidly under a blanket of dry nitrogen. Wash with cold MTBE and dry in a vacuum oven at 40°C for 12 hours.

    • Causality: The nitrogen blanket is critical during filtration to prevent the hygroscopic HCl salt from absorbing atmospheric moisture and deliquescing into an oil.

Protocol B: Salt Exchange to 3-Methylazetidine Besylate

Designed for advanced API development requiring optimized solid-state properties.

  • Biphasic Free-Basing: Suspend 3-methylazetidine HCl in Dichloromethane (DCM) and cool to 0°C. Slowly add 10% aqueous NaOH until the aqueous layer reaches pH > 12. Separate the organic layer and extract the aqueous layer twice more with DCM.

    • Causality: The biphasic system utilizes cold aqueous NaOH to suppress base-catalyzed ring-opening. DCM effectively partitions the neutral, lipophilic free base away from the aqueous chloride salts, ensuring a complete counterion purge.

  • Solvent Swap and Acid Addition: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keeping the bath < 25°C to prevent volatilization). Immediately redissolve the residue in Ethyl Acetate (EtOAc). Add 1.05 equivalents of anhydrous benzenesulfonic acid dissolved in a minimal amount of EtOAc.

    • Causality: The solvent swap from DCM to EtOAc is driven by the differential solubility profile: the besylate salt exhibits a steep temperature-dependent solubility curve in EtOAc, enabling high-recovery crystallization upon cooling, whereas it might oil out in pure DCM.

  • Thermodynamic Crystallization: Heat the suspension to 60°C to achieve full dissolution, then cool linearly to 5°C at a rate of 0.5°C/min. Seed crystals can be added at 40°C if supersaturation occurs.

    • Causality: Controlled linear cooling ensures the formation of a thermodynamically stable, non-hygroscopic polymorph rather than an amorphous crash-out, yielding highly pure, flowable crystals suitable for formulation.

Conclusion

The selection between the hydrochloride and besylate salts of 3-methylazetidine represents a classic trade-off in drug development. While the HCl salt offers synthetic convenience and high aqueous solubility suitable for early in vitro assays, its propensity for hygroscopicity and susceptibility to the gastric common-ion effect limit its utility in advanced dosage forms. Conversely, engineering the API as a besylate salt leverages a bulkier, lipophilic counterion to enforce crystal lattice stability, yielding a non-hygroscopic, highly processable solid ideal for commercial formulation.

References

  • Pharmaceutical Technology. Salt Selection in Drug Development. Available at: [Link]

  • Google Patents.EP0244944B1 - Salts of amlodipine.
  • British Journal of Cardiology (BJC). Pharmaceutical salts: a formulation trick or a clinical conundrum? Available at:[Link]

Sources

Technical Guide & Safety Profile: 3-Methylazetidine Besylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for 3-Methylazetidine Besylate , a specialized heterocyclic building block used in medicinal chemistry. Unlike a standard Safety Data Sheet (SDS), this document integrates safety protocols with experimental utility, focusing on the unique handling requirements imposed by the strained azetidine ring system.

Document Control:

  • Version: 1.0 (Technical Advisory)

  • Classification: Research Chemical / Intermediate[1]

  • Target Audience: Synthetic Chemists, HSE Officers, Drug Discovery Leads

Part 1: Chemical Identity & Structural Significance

Core Identity
  • Chemical Name: 3-Methylazetidine benzenesulfonate

  • Synonyms: 3-Methylazetidine besylate; 3-Methylazetidinium benzenesulfonate

  • Component CAS Numbers:

    • Base Moiety: 3-Methylazetidine [35196-99-7][2]

    • Acid Moiety: Benzenesulfonic acid [98-11-3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    C
    
    
    H
    
    
    O
    
    
    S (Salt Form)
  • Molecular Weight: ~229.30 g/mol (71.12 base + 158.18 acid)

Structural Utility in Drug Design

The azetidine ring is a "privileged scaffold" in modern drug discovery. The 3-methyl substitution introduces chirality (if desymmetrized) or specific steric vectors that alter the metabolic stability of the amine.

  • Ring Strain: ~25 kcal/mol. This strain makes the ring susceptible to ring-opening nucleophilic attacks under harsh conditions but provides unique conformational rigidity compared to pyrrolidines.

  • Besylate Advantage: The besylate salt is often selected over the hydrochloride to improve crystallinity, reduce hygroscopicity, and enhance solubility in organic solvents (e.g., DCM, THF) for coupling reactions.

Part 2: Hazard Identification & Risk Assessment (GHS)

Note: As a specialized salt, specific toxicological data may be limited.[3] The classification below is derived from the properties of the parent amine (corrosive/irritant) and the sulfonic acid (corrosive).

GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[3][4][5][6][7]
Serious Eye Damage Category 1H318: Causes serious eye damage.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[7]
Signal Word: DANGER
Precautionary Strategy
  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[3][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5][6][7][8][9]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][8] Remove contact lenses, if present and easy to do.[3][4][5][6][7][8] Continue rinsing.[3][4][6][7][8]

Part 3: Handling, Storage & Stability Protocols[4][6][11]

Physicochemical Stability

Azetidines are secondary amines. While the salt form suppresses the volatility of the free base, the ring system remains sensitive.

  • Hygroscopicity: Besylate salts are generally less hygroscopic than HCl salts, but they should still be treated as moisture-sensitive. Hydrolysis is slow but possible.

  • Thermal Stability: Avoid temperatures >100°C for prolonged periods to prevent thermal ring-opening polymerization.

Handling Workflow (The "Inert Chain")

To maintain reagent integrity and safety, follow this "Inert Chain" protocol.

HandlingWorkflow cluster_safety Critical Control Points Storage 1. Storage (Desiccator/Argon) Weighing 2. Weighing (Quick/Low Humidity) Storage->Weighing Minimize Air Exposure Solubilization 3. Solubilization (Dry DCM/DMF) Weighing->Solubilization Add to Solvent Immediately Reaction 4. Reaction (Base Neutralization) Solubilization->Reaction Release Free Base in situ

Figure 1: The "Inert Chain" workflow designed to minimize moisture uptake and hydrolysis during experimental setup.

Storage Specifications
  • Temperature: Refrigerator (+2°C to +8°C).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vial with a Teflon-lined cap to prevent photochemical degradation (though besylates are typically UV stable, this is a precaution for the amine).

Part 4: Experimental Application (Synthesis)

Protocol: Free-Basing for Coupling Reactions

The besylate salt must often be "freed" in situ to participate in nucleophilic substitutions or amide couplings.

Reagents:

  • 3-Methylazetidine besylate (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Suspension: Suspend the 3-Methylazetidine besylate in anhydrous DCM (0.1 M concentration). The salt may not fully dissolve initially.

  • Activation: Add DIPEA dropwise at 0°C.

    • Observation: The mixture should clarify as the lipophilic free base is liberated and the DIPEA-besylate salt forms (which is soluble or forms a fine precipitate).

  • Coupling: Add the electrophile (e.g., Acid Chloride or Activated Ester) immediately after 10 minutes of stirring.

    • Causality: Delaying the addition of the electrophile after free-basing exposes the strained azetidine ring to potential dimerization or self-reaction.

Part 5: Emergency Response & Toxicology

Exposure Response Logic

Immediate action is required due to the potential for severe eye damage (acidic salt + amine reactivity).

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Eye Eye Contact (High Risk) Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal ActionEye Rinse 15 min Lift Eyelids Seek Ophthalmologist Eye->ActionEye Immediate ActionSkin Remove Clothing Wash Soap/Water Monitor for Burns Skin->ActionSkin Prompt ActionInhal Fresh Air Oxygen if labored Medical Eval Inhal->ActionInhal Supportive

Figure 2: Triage logic for exposure incidents involving azetidine salts.

Fire Fighting Measures
  • Suitable Media: Dry chemical, CO2, water spray, or alcohol-resistant foam.[4]

  • Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides (COx), Nitrogen oxides (NOx), Sulfur oxides (SOx).

  • PPE: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Wear a P2/N95 respirator, safety goggles, and nitrile gloves.

  • Containment: Do not dry sweep if possible (dust generation). Dampen with inert oil or cover with damp sand, then transfer to a waste container.

  • Neutralization: Wipe the surface with a dilute sodium bicarbonate solution to neutralize any acidic residues.

Part 6: Regulatory & Environmental[11]

  • TSCA (USA): Likely not listed (R&D Exemption usually applies).

  • REACH (EU): Not registered; treat as a novel substance.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (critical for SOx/NOx removal).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19995942, 3-methylazetidine. Retrieved February 26, 2026 from [Link]

  • Couty, F., & Evano, G. (2006).Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (Contextual grounding for azetidine reactivity).
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Physical properties of 3-Methylazetidine benzenesulfonic acid salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3-Methylazetidine Benzenesulfonic Acid Salt

Introduction

In the landscape of modern drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy and manufacturability. The formation of a salt from a basic API and an acidic counter-ion is a widely employed strategy to optimize physicochemical properties such as solubility, stability, and bioavailability. This guide focuses on this compound, a compound formed from the heterocyclic amine 3-methylazetidine and the strong organic acid, benzenesulfonic acid.

The azetidine ring, a strained four-membered heterocycle, is an increasingly popular scaffold in medicinal chemistry.[1][2] Its unique conformational rigidity can impart favorable properties to drug candidates.[1] Benzenesulfonic acid is a common counter-ion used to form stable, crystalline salts with improved aqueous solubility.[3][4]

Given the scarcity of publicly available experimental data for this specific salt (CAS No. 1188263-80-0)[5], this document serves as a comprehensive technical framework for its characterization. As a Senior Application Scientist, my objective is not merely to present data but to provide researchers, scientists, and drug development professionals with the underlying scientific rationale and detailed experimental protocols required to thoroughly evaluate this compound. We will explore the essential techniques for elucidating its structure, solid-state characteristics, thermal behavior, and spectroscopic identity.

Molecular Structure and Fundamental Properties

The subject of this guide is an acid-base salt. The proton from the strongly acidic sulfonic acid group of benzenesulfonic acid is transferred to the basic nitrogen atom of the 3-methylazetidine ring, forming the 3-methylazetidinium cation and the benzenesulfonate anion. This ionic interaction governs the salt's overall properties.

Figure 1: Formation of this compound

Caption: Reaction scheme showing the proton transfer from benzenesulfonic acid to 3-methylazetidine.

A precise understanding of the molecular formula and weight is the foundation for all subsequent quantitative analyses.

Compound/IonMolecular FormulaMolar Mass ( g/mol )Source
3-MethylazetidineC₄H₉N71.12[6]
Benzenesulfonic AcidC₆H₆O₃S158.18[7]
This compound C₁₀H₁₅NO₃S 229.30 Calculated
Benzenesulfonate AnionC₆H₅O₃S⁻157.17[8]

Solid-State Characterization: Crystallinity and Polymorphism

Expertise & Experience: The solid-state form of a pharmaceutical salt is of paramount importance. A compound can exist in different crystalline forms (polymorphs) or as an amorphous solid. These forms can have distinct solubilities, stabilities, and manufacturing behaviors. Therefore, the initial and most crucial step after synthesis is to determine the material's crystallinity and investigate for potential polymorphism. X-ray diffraction is the definitive technique for this purpose.

Experimental Workflow for Solid-State Analysis

The logical flow for characterizing the solid state begins with a bulk powder analysis to confirm crystallinity, followed by efforts to grow single crystals for precise structural determination.

cluster_0 Solid-State Characterization Workflow A Synthesized Bulk Powder B X-Ray Powder Diffraction (XRPD) A->B Analyze sample C Crystallinity Assessment (Crystalline vs. Amorphous) B->C Interpret diffractogram D Single Crystal Growth (e.g., Slow Evaporation) C->D If Crystalline E Single-Crystal X-Ray Diffraction D->E Obtain suitable crystal F Definitive 3D Structure (Bond Lengths, Angles, Polymorph ID) E->F Solve & Refine Structure STA Simultaneous Thermal Analysis (STA) TGA Thermogravimetric Analysis (TGA) Measures Mass Change STA->TGA DSC Differential Scanning Calorimetry (DSC) Measures Heat Flow STA->DSC MassLoss Mass Loss (%) (Decomposition, Desolvation) TGA->MassLoss ThermalEvent Thermal Event (mW) (Melting, Crystallization) DSC->ThermalEvent

Sources

Sourcing and Application of High-Purity 3-Methylazetidine Benzenesulfonic Acid Salt in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the transition from traditional aliphatic rings (like pyrrolidines and piperidines) to highly strained four-membered nitrogen heterocycles—specifically azetidines—has become a cornerstone strategy for optimizing pharmacokinetics. Azetidines are increasingly important heterocycles in medicinal chemistry, serving as rigidifying moieties that improve metabolic stability and alter the basicity (pKa) of drug candidates[1].

Among these building blocks, 3-Methylazetidine is highly prized. However, isolating and storing small, volatile aliphatic amines is notoriously difficult. To solve this, the industry relies on stable salt forms. While the hydrochloride salt (CAS: 935669-28-6) is common[2], the benzenesulfonic acid salt (besylate) (CAS: 1188263-80-0)[3] has emerged as the superior choice for high-purity applications, scale-up synthesis, and advanced cross-coupling reactions.

G A Pyrrolidine/Piperidine Core B 3-Methylazetidine Besylate Salt A->B Bioisosteric Replacement C Reduced Lipophilicity (Lower LogD) B->C D Altered Basicity (Tuned pKa) B->D E Improved Metabolic Stability B->E F Enhanced BBB Penetration C->F D->F

Fig 1. Pharmacokinetic advantages of replacing pyrrolidine with 3-methylazetidine.

Physicochemical Advantages of the Besylate Salt

The selection of the benzenesulfonate counterion is a deliberate, causality-driven choice in chemical engineering:

  • Superior Crystallinity & Purity: Besylate salts form highly ordered, rigid crystal lattices. This naturally excludes impurities during bulk crystallization, ensuring the >95% to 99% purities required for active pharmaceutical ingredient (API) synthesis.

  • Reduced Hygroscopicity: Unlike deliquescent hydrochloride salts, besylate salts resist ambient moisture. This allows for precise stoichiometric weighing on the benchtop without the need for a glovebox.

  • Reactor Compatibility: At scale, chloride ions at elevated temperatures can cause severe pitting corrosion in 316L stainless steel reactors. The benzenesulfonate anion is non-corrosive, protecting capital equipment during multi-kilogram campaigns.

Supplier Landscape & Quality Control Metrics

Sourcing high-purity 3-Methylazetidine benzenesulfonic acid salt requires vetting suppliers capable of consistent batch-to-batch quality. Several prominent distributors and manufacturers provide this compound for bulk production and scientific research[4],[5].

Table 1: Verified Suppliers of CAS 1188263-80-0
Supplier NameListed Compound NamePurity GradePrimary Application Focus
Bide Pharmatech 3-Methylazetidine benzenesulfonate[6]≥95%Drug Discovery & Scale-up
001Chemical This compound[3]High PurityMedicinal Chemistry Libraries
King-Pharm This compound[4]CustomBulk Manufacturing
ChemSigma This compound[5]AnalyticalScientific Research
Critical Quality Control (QC) Parameters

When evaluating a new batch from any supplier, the following self-validating analytical checks must be performed:

  • HPLC-UV/ELSD: Assesses the organic purity of the azetidine core. ELSD (Evaporative Light Scattering Detector) is necessary as the aliphatic azetidine lacks a strong UV chromophore.

  • Karl Fischer Titration: Confirms water content is <0.5%. Excess water will quench sensitive organometallic catalysts in downstream steps.

  • 1H-NMR Integration: Validates the exact 1:1 stoichiometric ratio between the 3-methylazetidine protons and the aromatic benzenesulfonate protons.

Experimental Workflows: From Salt to Scaffold

Incorporating 3-methylazetidine into a drug scaffold typically requires liberating the free amine. The following protocol details an in situ free-basing coupled with a Buchwald-Hartwig amination.

Workflow Step1 3-Methylazetidine Besylate (CAS: 1188263-80-0) Step2 In Situ Free-Basing (NaOtBu / Toluene) Step1->Step2 Base Addition Step3 Active Nucleophile (Free 3-Methylazetidine) Step2->Step3 Deprotonation Step4 Pd-Catalyzed Coupling (Aryl Bromide + Pd2(dba)3) Step3->Step4 Catalytic Cycle Step5 API Intermediate Isolation & Aqueous Wash Step4->Step5 Reaction Completion

Fig 2. Standardized workflow for the in situ free-basing and cross-coupling of 3-methylazetidine besylate.

Protocol: Palladium-Catalyzed C-N Cross-Coupling

Objective: Couple 3-methylazetidine with a functionalized aryl bromide. Causality & Logic: The besylate salt is highly stable, but the amine must be free to act as a nucleophile. We use an excess of Sodium tert-butoxide (NaOtBu); the first equivalent neutralizes the benzenesulfonic acid, while the remaining base drives the palladium catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, combine the Aryl Bromide (1.0 equiv), 3-Methylazetidine benzenesulfonate (1.2 equiv), Pd2(dba)3 (0.02 equiv), and BrettPhos ligand (0.04 equiv).

  • Base Addition: Add NaOtBu (2.5 equiv). Mechanistic Insight: NaOtBu is a strong, non-nucleophilic base. It instantly deprotonates the besylate salt without competing with the azetidine for the electrophilic palladium complex.

  • Solvent & Reaction: Inject anhydrous, degassed Toluene (0.2 M) into the flask. Heat the mixture to 85 °C for 12 hours. Solvent Logic: Toluene solubilizes the free amine and the Pd-complex, while the byproduct (sodium benzenesulfonate) remains largely insoluble, driving the free-basing equilibrium forward.

  • In-Process Validation: After 12 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The protocol is self-validating: complete consumption of the aryl bromide and the appearance of the [M+H]+ product mass confirms catalytic turnover.

  • Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate, and wash twice with deionized water. Phase Separation Logic: The sodium benzenesulfonate byproduct partitions cleanly into the aqueous layer, avoiding the stubborn emulsions frequently caused by alternative counterions. Dry the organic layer over Na2SO4, filter, and concentrate for column chromatography.

References

  • 001Chemical. "Azetidines | Products". Source: 001chemical.com. URL: [Link]

  • ChemSigma. "Distributor of this compound[1188263-80-0]". Source: chemsigma.com. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer". Source: nih.gov. URL: [Link]

  • Semantic Scholar. "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids". Source: semanticscholar.org. URL: [Link]

Sources

Methodological & Application

Synthesis of 3-Methylazetidine benzenesulfonic acid salt from 3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the robust synthesis of 3-Methylazetidine benzenesulfonic acid salt (3-Methylazetidine Besylate, CAS 1188263-80-0) from 3-methylazetidine.[1] While 3-methylazetidine is a versatile pharmacophore found in various clinical candidates, its free base form is a volatile liquid (bp ~70–80 °C) prone to polymerization and difficult to handle with precision.[2] The benzenesulfonate (besylate) salt is preferred in drug development due to its high crystallinity, non-hygroscopic nature, and superior thermal stability compared to the hydrochloride salt.[2]

Key Technical Advantages of this Protocol:

  • Volatility Management: Mitigates loss of the volatile free base through a controlled in situ salt formation strategy.[2]

  • Impurity Control: Specific solvent selection prevents ring-opening side reactions common to strained azetidine rings.[2]

  • Scalability: Designed for gram-to-kilogram transition using Class 3 solvents (Ethyl Acetate/Ethanol).

Chemical Strategy & Mechanism[2][3][4][5]

The synthesis relies on a Brønsted acid-base neutralization.[2] However, the process engineering challenge lies in the strained 4-membered ring . While azetidines are generally stable to non-nucleophilic acids, exothermic spikes or strong nucleophiles can trigger ring-opening polymerization (ROP).[2]

Reaction Scheme: The 3-methylazetidine free base (nucleophile) accepts a proton from benzenesulfonic acid.[2] The resulting besylate anion is non-nucleophilic, stabilizing the azetidinium cation without attacking the ring carbons.[2]

ReactionScheme SM1 3-Methylazetidine (Free Base) C4H9N Product 3-Methylazetidine Benzenesulfonate (Salt) SM1->Product + PhSO3H EtOAc/EtOH 0-5°C Reagent Benzenesulfonic Acid (PhSO3H) Reagent->Product

Figure 1: Reaction scheme for the formation of 3-methylazetidine besylate.

Safety & Handling (Critical)

HazardDescriptionMitigation
Ring Strain Azetidines possess ~26 kcal/mol of strain energy.Avoid strong heating (>50°C) of the free base.[2] Avoid strong nucleophiles.[2]
Volatility 3-Methylazetidine free base is volatile.[2]Do not rotary evaporate the free base to dryness.[2] Use solution-phase transfer.
Corrosivity Benzenesulfonic acid is a strong acid.[2]Wear acid-resistant gloves.[2] Neutralize spills with bicarbonate.[2]

Experimental Protocol

Materials Required[1][3][4][5][6][7][8][9][10]
  • Starting Material: 3-Methylazetidine Hydrochloride (Commercial source) OR 3-Methylazetidine Free Base (if available).

  • Reagent: Benzenesulfonic acid (anhydrous or monohydrate, >98%).[2]

  • Solvents: Methyl tert-butyl ether (MTBE), Ethyl Acetate (EtOAc), Ethanol (EtOH), 50% aq.[2] KOH.

Phase 1: Liberation of Free Base (If starting from HCl salt)

Skip this step if you have the commercial free base.[2]

  • Dissolution: In a separatory funnel, dissolve 10.0 g of 3-Methylazetidine HCl in 15 mL of distilled water.

  • Basification: Cool the solution to 0–5 °C. Slowly add 50% KOH (aq) dropwise until pH > 12. Note: The solution may become cloudy as the free base separates.[2]

  • Extraction: Immediately extract with MTBE (3 x 30 mL).

    • Why MTBE? It forms a clean phase separation and has a low boiling point, but we will not evaporate it to dryness.[2]

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 20 minutes at 0 °C.

  • Filtration: Filter off the desiccant.[2] You now have a solution of cold 3-methylazetidine free base.[2]

    • Assay: Determine exact concentration via titration or assume 90-95% recovery for stoichiometry calculations.

Phase 2: Salt Formation (The Besylate)[2]
  • Preparation of Acid Solution: In a separate flask, dissolve Benzenesulfonic acid (1.05 equivalents relative to amine) in a minimal amount of warm Ethyl Acetate (approx. 5 mL per gram of acid).[2] If solubility is poor, add Ethanol dropwise until clear (keep EtOH < 10% of total volume).[2]

  • Reaction Assembly: Transfer the amine solution (from Phase 1) into a reactor equipped with a mechanical stirrer and internal thermometer. Cool to 0–5 °C .[2]

  • Addition: Add the Benzenesulfonic acid solution dropwise to the amine solution over 30 minutes.

    • Observation: A thick white precipitate should form immediately.[2]

    • Control: Maintain internal temperature < 10 °C to prevent exotherms that could degrade the ring.[2]

  • Crystallization: Once addition is complete, remove the cooling bath and allow the slurry to stir at room temperature (20–25 °C) for 2 hours to ripen the crystals.

  • Final Cooling: Cool the slurry back to 0 °C for 1 hour to maximize yield.

Phase 3: Isolation & Purification
  • Filtration: Filter the white solid using a sintered glass funnel under vacuum or nitrogen pressure.[2]

  • Washing: Wash the filter cake with cold Ethyl Acetate (2 x bed volume) to remove excess acid and impurities.[2]

  • Drying: Dry the solid in a vacuum oven at 40–45 °C for 12 hours.

    • Caution: Do not exceed 50 °C initially.[2] Use P₂O₅ desiccant if the product is hygroscopic (though besylates are usually stable).[2]

Process Workflow Diagram

Workflow cluster_0 Phase 1: Free Base Liberation cluster_1 Phase 2: Salt Formation cluster_2 Phase 3: Isolation Step1 Dissolve 3-Methylazetidine HCl in H2O Step2 Basify with 50% KOH (pH > 12, T < 5°C) Step1->Step2 Step3 Extract into MTBE Dry over Na2SO4 Step2->Step3 Step5 Add Acid to Amine (Dropwise, T < 10°C) Step3->Step5 Amine Solution Step4 Prepare PhSO3H solution (EtOAc + trace EtOH) Step4->Step5 Acid Solution Step6 Precipitation & Aging (2h at RT) Step5->Step6 Step7 Filtration & Wash (Cold EtOAc) Step6->Step7 Step8 Vacuum Dry (40°C) Step7->Step8 Final Target: 3-Methylazetidine Benzenesulfonate Step8->Final

Figure 2: Step-by-step process workflow for the synthesis and isolation.

Analytical Characterization & Specifications

Upon isolation, the product should be characterized to confirm identity and purity.[2]

TestMethodExpected Result
Appearance VisualWhite to off-white crystalline solid.
¹H NMR DMSO-d₆, 400 MHzδ (ppm): 8.5-9.0 (br s, 2H, NH₂⁺), 7.60 (m, 2H, Ar-H), 7.30 (m, 3H, Ar-H), 3.9-4.1 (m, 2H, Azetidine-CH), 3.5-3.7 (m, 2H, Azetidine-CH), 2.8 (m, 1H, CH-CH3), 1.2 (d, 3H, CH₃).[2]
Purity HPLC (C18, ACN/H₂O)> 98.0% (Area %).[2]
Stoichiometry Elemental AnalysisMatches 1:1 salt formula (C₁₀H₁₅NO₃S).[2]
Troubleshooting Guide
  • Problem: Oiling Out.

    • Cause: Solvent too polar or temperature too high.[2]

    • Solution: Re-dissolve in minimal hot EtOH and slowly add EtOAc while cooling. Seed with a crystal if available.[2]

  • Problem: Low Yield.

    • Cause: Product solubility in mother liquor.[2]

    • Solution: Cool to -10 °C before filtering.[2] Add non-polar anti-solvent like Heptane to force precipitation.[2]

References

  • PubChem. (2025).[2][3] this compound (Compound Summary). National Library of Medicine.[2] [Link][1][2]

  • Couty, F., & Evano, G. (2006).[2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.[2] [Link][2]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[2][4] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[2] Wiley-VCH.[2] [Link][2]

  • Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for the Fine Chemical Industry. Academic Press.[2] [Link]

Sources

Application Note: A Protocol for the Preparation and Characterization of Besylate Salts of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of an active pharmaceutical ingredient (API) from its free base form into a salt is a critical strategy in drug development to optimize physicochemical properties.[][2] This application note provides a comprehensive guide for researchers and drug development professionals on the preparation of besylate (benzenesulfonate) salts of azetidine-containing compounds. Azetidine moieties are increasingly incorporated into novel therapeutics, and forming a stable, crystalline salt is paramount for successful formulation. Besylate salts are frequently selected due to their propensity to form stable, non-hygroscopic crystalline solids with improved handling and manufacturability.[3] This document details the underlying chemical principles, a robust step-by-step laboratory protocol, methods for characterization, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Rationale for Besylate Salt Formation

The selection of an appropriate salt form for a drug candidate can profoundly influence its solubility, dissolution rate, stability, and bioavailability, thereby impacting its overall therapeutic performance.[4] For weakly basic compounds, such as those containing an azetidine ring, salt formation with a strong acid is a standard approach to enhance these properties.[5] The azetidine ring, a four-membered saturated heterocycle, contains a secondary or tertiary amine nitrogen that is basic and readily protonated.[6]

The benzenesulfonate (besylate) anion is an excellent choice for a counterion for several reasons:

  • Stability: Besylate salts are often highly crystalline and exhibit excellent thermal and chemical stability.[3][4]

  • Low Hygroscopicity: A significant advantage of besylate salts is their typical non-hygroscopic nature, which simplifies handling, manufacturing, and storage by reducing the need for stringent moisture control.[][3]

  • Improved Manufacturability: The crystalline nature of besylate salts often leads to better flow properties and compressibility, which are crucial for tablet formulation.[3]

A well-known example is amlodipine besylate, where the besylate salt form confers a unique combination of good solubility, stability, and non-hygroscopicity that makes it outstandingly suitable for pharmaceutical formulations.[3]

Scientific Principles of Salt Formation

The formation of a besylate salt is a straightforward acid-base reaction. The basic nitrogen atom on the azetidine ring accepts a proton from the highly acidic benzenesulfonic acid.

The pKa Rule

For a stable salt to form, a significant difference between the pKa of the protonated base (the conjugate acid) and the pKa of the acid is required.[5] A general guideline, often called the "pKa rule," suggests this difference should be greater than 2-3 pKa units.[5]

  • Azetidine: The conjugate acid of azetidine has a pKa of approximately 11.29.[6]

  • Benzenesulfonic Acid: This is a strong acid with a pKa of approximately -2.8.[7]

The pKa difference is ~14 units, which strongly favors complete and stable proton transfer, ensuring the formation of a true ionic salt rather than a cocrystal or a solvate.

Reaction Mechanism

The reaction involves the donation of the lone pair of electrons from the azetidine nitrogen to the acidic proton of benzenesulfonic acid. This results in a positively charged azetidinium cation and a negatively charged benzenesulfonate anion, which are held together by strong ionic interactions in the resulting crystal lattice.[2]

Caption: Acid-base reaction for azetidinium besylate salt formation.

Experimental Protocol: Preparation of an Azetidine Besylate Salt

This protocol outlines a general method for preparing a besylate salt on a laboratory scale. It should be adapted based on the specific properties (e.g., solubility) of the azetidine derivative being used.

Materials and Reagents
Reagent/MaterialGradeNotes
Azetidine Derivative (Free Base)>98% PurityEnsure the starting material is free of acidic or basic impurities.
Benzenesulfonic AcidAnhydrous, >98%A strong acid; handle with appropriate personal protective equipment (PPE).
Solvent (e.g., Ethanol, Isopropanol)AnhydrousSolvent choice is critical and may require screening (see Section 3.2).
Anti-Solvent (e.g., Heptane, MTBE)AnhydrousOptional, used to induce precipitation if necessary.
Filtration ApparatusN/ABuchner funnel, filter flask, vacuum source.
GlasswareN/AStandard laboratory glassware, dried before use.
Pre-Protocol Considerations: Solvent Selection

The choice of solvent is the most critical parameter for successful salt formation and crystallization.[8] The ideal solvent system should:

  • Fully dissolve both the azetidine free base and benzenesulfonic acid at room or elevated temperature.

  • Exhibit lower solubility for the resulting besylate salt, promoting crystallization upon formation or cooling.

A preliminary screen using small amounts of the free base in various solvents (e.g., ethanol, isopropanol (IPA), acetone, ethyl acetate, acetonitrile) is highly recommended.

General Workflow

The following diagram illustrates the overall workflow for the preparation and isolation of the crystalline besylate salt.

Caption: General experimental workflow for besylate salt preparation.

Step-by-Step Methodology
  • Dissolution of the Free Base: In a clean, dry flask equipped with a magnetic stirrer, charge the azetidine derivative (1.0 eq). Add the selected solvent (e.g., isopropanol, ~5-10 volumes relative to the base) and stir at room temperature until all solids have dissolved. Gentle warming (e.g., 40-50 °C) may be applied if necessary.

  • Preparation of Acid Solution: In a separate flask, dissolve benzenesulfonic acid (1.0-1.05 eq) in a minimum amount of the same solvent (~2-3 volumes).

  • Salt Formation: Slowly add the benzenesulfonic acid solution dropwise to the stirring solution of the azetidine free base over 10-15 minutes.

  • Crystallization: The besylate salt may begin to precipitate immediately upon addition. Stir the resulting slurry at room temperature for a period of 2 to 16 hours to allow for complete crystallization and to ensure a stable crystalline form develops.

  • Inducing Precipitation (If Necessary): If no solid forms, crystallization can be induced by:

    • Cooling the solution in an ice bath.

    • Adding a small seed crystal of the product, if available.

    • Slowly adding a non-polar anti-solvent (e.g., heptane) until turbidity persists.[8]

  • Isolation: Collect the crystalline solid by vacuum filtration using a Buchner funnel.

  • Washing: Gently wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials or surface impurities.

  • Drying: Dry the purified besylate salt in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of the Final Product

Thorough characterization is essential to confirm successful salt formation, determine the stoichiometry, and assess the physicochemical properties of the new solid form.

Technique Purpose Expected Result for Besylate Salt
¹H-NMR Confirm salt formation and 1:1 stoichiometry.Presence of peaks for both the azetidinium cation and the besylate anion. Integration of aromatic protons on the besylate ring (typically ~7.4-7.8 ppm) versus specific protons on the azetidine derivative should confirm a 1:1 molar ratio.[9]
DSC Determine melting point and assess crystallinity.A single, sharp endotherm indicating the melting point of a pure, crystalline substance.[10][11]
TGA Assess thermal stability and solvent/water content.A flat baseline until the decomposition temperature is reached. Minimal weight loss (<0.5%) below 100 °C indicates an anhydrous and non-solvated form.[10][11]
PXRD Confirm the crystalline nature and identify the specific polymorphic form.A unique and sharp diffraction pattern characteristic of a crystalline solid.
DVS Evaluate hygroscopicity.A low percentage of water uptake (typically <1% w/w) when exposed to increasing relative humidity (e.g., up to 95% RH), confirming non-hygroscopic behavior.[3][11]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
No precipitate forms The salt is too soluble in the chosen solvent. The solution is not supersaturated.1. Concentrate the solution by slowly evaporating some of the solvent. 2. Cool the solution to a lower temperature (0 °C or below). 3. Add a suitable anti-solvent dropwise.[8]
Product "oils out" The salt's melting point is below the crystallization temperature, or precipitation is happening too quickly from a highly supersaturated solution.1. Re-heat the mixture to dissolve the oil, then allow it to cool much more slowly. 2. Add more solvent to reduce the level of supersaturation before cooling. 3. Try a different solvent system.
Low yield The salt has significant solubility in the mother liquor. Too much solvent was used. Insufficient crystallization time.1. Reduce the total volume of solvent used. 2. Cool the slurry to a lower final temperature before filtration. 3. Increase the stirring/crystallization time.

References

  • Chaudhari, S. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Pfizer Limited. (1990). Salts of amlodipine.
  • Kumar, L., & Singh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(6), 1339. [Link]

  • Al-khedairy, E. B. H., & Al-Masoudi, W. A. M. (2021). Formulations of Amlodipine: A Review. BioMed Research International, 2021, 5589538. [Link]

  • Caira, M. R., et al. (2021). Salts and Polymorph Screens for Bedaquiline. Journal of Pharmaceutical Sciences, 110(11), 3698-3708. [Link]

  • Celgene Corporation. (2013). Salts and solid forms of the compound (S)-3-(4-((4-morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione. U.S.
  • Husa, M. A., et al. (2024). Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. Pharmaceutics, 16(2), 209. [Link]

  • Shell International Research. (1987). Process for preparing azetidine derivatives and intermediates therein.
  • de Oliveira, G. G., & Ferraz, H. G. (2012). Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate. Journal of Thermal Analysis and Calorimetry, 111(3), 1939-1943. [Link]

  • Wikipedia. Benzenesulfonic acid. [Link]

  • Chemcd. 3-(benzyloxy)azetidine benzenesulfonic acid salt. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-261. [Link]

  • Organic Syntheses. Azetidine. [Link]

  • Sirturo. (2007). Crystalline forms.
  • Padrela, L., et al. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 20(11), 7495-7516. [Link]

  • Pharmacia & Upjohn Company LLC. (2003). Crystallizing and drying method for preparing high-purity azacitidine.
  • The Vulcan Chemical Company Limited. (1952). Preparation of salts of benzene sulfonic acid. U.S.
  • Wikipedia. Azetidine. [Link]

  • Payghan, S. A., et al. (2023). Molecular Complex of Amlodipine Besylate: Pharmaceutical Characterization and Stability Improvisation. International Journal of Pharmaceutical Investigation, 13(4), 514-521. [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Welsch, M. E., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(4), 314-326. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Stephan, J. T., & Lomax, A. L. (1966). Process for the production of benzene disulfonic acid. U.S.
  • Takeda Chemical Industries, Ltd. (1983). Azetidine derivatives and a process for their production.
  • Kumar, S. S., et al. (2016). PHARMACEUTICAL SALTS: CRYSTAL STRUCTURE TO SOLUBILITY. [Link]

Sources

Procedure for free-basing 3-Methylazetidine from its besylate salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Liberation of 3-Methylazetidine from its Besylate Salt

Executive Summary

This guide details the procedure for converting 3-Methylazetidine besylate (benzenesulfonate salt) to its free base form. Unlike standard amine deprotection, this process presents a critical challenge: volatility . 3-Methylazetidine free base has a boiling point of approximately 61–62°C [1, 2]. Standard rotary evaporation protocols used for non-volatile amines will result in catastrophic product loss.

This protocol outlines two methods:

  • Biphasic Extraction (Preferred for small scale/solutions): Uses low-boiling solvents and avoids vacuum concentration.

  • Direct Distillation (Preferred for purity/scale): Isolates the amine neat via thermally driven phase separation.

Chemical Properties & Critical Hazards

Property3-Methylazetidine (Free Base)3-Methylazetidine Besylate (Salt)
State Colorless LiquidCrystalline Solid
Boiling/Melting Pt. 61–62 °C (Atmospheric) [1]MP > 120 °C (Typical for besylates)
Solubility Miscible with water, alcohols, ethersSoluble in water, MeOH; Poor in Et₂O
Basicity (pKa) ~11.0 (Estimated, similar to Azetidine)N/A (Salt form)
Volatility High Negligible

Critical Warning: The besylate anion (PhSO₃⁻) is the conjugate base of a strong acid. Complete neutralization requires a strong inorganic base (NaOH or KOH). Weaker bases (NaHCO₃) may result in incomplete liberation due to the high basicity of the azetidine ring.

Method A: Biphasic Extraction (Low-Temperature Handling)

Best for: Preparing stock solutions or small-scale isolation where solvent traces are acceptable.

Reagents & Equipment
  • Base: 5M NaOH (Cold)

  • Solvent: Diethyl Ether (Et₂O) or Pentane. Note: DCM is avoided due to boiling point proximity (40°C vs 61°C) making separation difficult.

  • Drying Agent: Solid KOH or anhydrous K₂CO₃ (Avoid acidic drying agents like silica).

  • Apparatus: Separatory funnel, Vigreux distillation column.

Step-by-Step Protocol
  • Dissolution: Dissolve 3-Methylazetidine besylate (1.0 eq) in minimum distilled water (approx. 5 mL per gram of salt). Cool to 0–5°C in an ice bath.

  • Neutralization: Slowly add 5M NaOH (1.2 eq) dropwise with stirring. Verify pH > 12 using a high-range pH strip.

    • Observation: The solution may become cloudy as the organic amine separates ("oils out").

  • Extraction:

    • Add cold Diethyl Ether (2x volume of aqueous phase).

    • Shake vigorously for 2 minutes. Vent frequently.

    • Separate layers.[1] The product is in the top (organic) layer. Sodium besylate remains in the aqueous layer.

    • Repeat extraction 3 times total.

  • Drying: Combine organic extracts. Dry over KOH pellets or anhydrous K₂CO₃ for 15 minutes. Do not use MgSO₄ as it can be slightly acidic and bind amines.

  • Concentration (The Critical Step):

    • DO NOT use a Rotary Evaporator. The vacuum will pull off the product.

    • Transfer the dried solution to a flask equipped with a Vigreux column and a distillation head.

    • Distill off the ether at atmospheric pressure (Water bath: 40–45°C).

    • Stop when the temperature at the still head rises above 36°C. The residue is the 3-Methylazetidine free base.

Method B: Direct Alkaline Distillation (Neat Isolation)

Best for: High purity requirements, larger scales (>5g), and avoiding solvent contamination.

Step-by-Step Protocol
  • Setup: Place the besylate salt in a round-bottom flask.

  • Basification: Add a concentrated solution of NaOH (50% w/w) in slight excess (1.5 eq).

    • Note: Minimal water is key. The goal is to create a slurry.

  • Distillation:

    • Attach a short-path distillation head and a condenser cooled to 0°C.

    • Heat the flask gently (Oil bath: ~80–90°C).

    • The 3-Methylazetidine will codistill with the small amount of water initially, then distill pure.

    • Collect fractions boiling between 60–63°C .

  • Drying: If the distillate contains water droplets, add KOH pellets directly to the collection flask and decant the dry amine.

Process Logic & Workflow (Graphviz)

G Start Start: 3-Methylazetidine Besylate Dissolve Dissolve in H2O (Min. Vol) Start->Dissolve Basify Add 5M NaOH (pH > 12) (Exothermic) Dissolve->Basify Check Check Phase Separation Basify->Check MethodA Method A: Extraction (Solvent Required) Check->MethodA Small Scale / Solution Needed MethodB Method B: Direct Distillation (Neat Product) Check->MethodB Large Scale / Neat Needed Extract Extract w/ Et2O (3x) MethodA->Extract Dry Dry Organic Layer (KOH/K2CO3) Extract->Dry Concentrate Atmospheric Distillation (Vigreux Column) Dry->Concentrate Product Final Product: 3-Methylazetidine Free Base Concentrate->Product Heat Heat Slurry (Oil Bath 90°C) MethodB->Heat Condense Collect Fraction 60-63°C Heat->Condense Condense->Product

Figure 1: Decision matrix and workflow for the liberation of 3-Methylazetidine.

Analytical Validation

TestExpected ResultFailure Mode Indicator
1H NMR (CDCl₃) Shift of α-protons upfield compared to salt. Absence of aromatic besylate signals (7.3–7.9 ppm).Presence of aromatic peaks (incomplete extraction) or broad water peak.
GC-MS Single peak, M+ = 71.Multiple peaks (solvent contamination).
pH Check Aqueous residue pH > 12.Aqueous pH < 10 implies insufficient base used.

NMR Tip: When running NMR on the free base, use anhydrous CDCl₃. Traces of acid in aged chloroform can re-protonate the azetidine, shifting peaks and causing confusion. Neutralize CDCl₃ with basic alumina if unsure.

Safety & Storage

  • Storage: The free base is unstable over long periods (ring strain). Store at -20°C under Argon/Nitrogen.

  • Handling: Use a fume hood. Azetidines are potential respiratory sensitizers and irritants.[2]

  • Flammability: Treat the free base as a Class IB Flammable Liquid (similar to diethyl ether/acetone).

References

  • National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 19995942, 3-methylAzetidine. Retrieved from [Link]

  • Google Patents. (2005). WO2005023769A1 - Process for the preparation of amlodipine salts (Besylate chemistry reference).

Sources

Troubleshooting & Optimization

Technical Support Center: Benzenesulfonic Acid Removal from Azetidine Products

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Subject: Troubleshooting Guide for De-salting and Purification of Azetidine Derivatives

The Core Challenge: The "Sticky Salt" & Ring Strain

Researchers often use benzenesulfonic acid (BSA) to crystallize azetidine intermediates because it forms robust, crystalline salts. However, removing BSA to release the free base is deceptively difficult due to two conflicting factors:

  • The Solubility Mismatch: Benzenesulfonic acid is a strong acid (

    
    ) and its salts are highly polar. Simple azetidines are also polar and water-soluble. Standard extraction (EtOAc/Water) often fails because the free base partitions into the aqueous phase or the salt refuses to break.
    
  • Ring Strain: While azetidines are more stable than aziridines, they possess significant ring strain (~25 kcal/mol). Harsh acidic conditions or excessive heat during concentration can trigger ring-opening polymerization or hydrolysis [1, 2].

Decision Matrix: Selecting Your Protocol

Do not apply a "one-size-fits-all" approach. Analyze your specific azetidine derivative using this logic flow.

purification_logic start START: Azetidine-BSA Salt solubility Is the Azetidine Lipophilic? (e.g., N-Boc, Aryl groups) start->solubility yes_lipo Yes (Lipophilic) solubility->yes_lipo LogP > 1 no_lipo No (Hydrophilic/Small) solubility->no_lipo LogP < 1 method_lle Method A: Modified LLE (pH Swing + Salting Out) yes_lipo->method_lle method_scx Method B: SCX Chromatography (Catch & Release) no_lipo->method_scx High Purity Req. method_resin Method C: Carbonate Resin (Scavenging) no_lipo->method_resin Small Scale/Rapid caption Figure 1: Purification Strategy Decision Matrix

Method A: Modified Liquid-Liquid Extraction (LLE)

Best for: Lipophilic azetidines (e.g., N-Boc, N-Cbz, or aryl-substituted).

Standard extractions often leave residual BSA or lose product to the water layer. You must modify the solvent system and ionic strength.

The Protocol:

  • Dissolution: Dissolve the crude salt in a minimal amount of water.

  • Basification (The Critical Step):

    • Add 2M NaOH or saturated

      
       dropwise.
      
    • Target pH: You must exceed the

      
       of the azetidine (typically ~11.3) by at least 1 unit. Aim for pH 12.5–13.0  to ensure >99% free base formation [3].
      
    • Warning: Monitor temperature.[1] Keep

      
       to prevent ring opening if the structure is sensitive.
      
  • Salting Out: Saturate the aqueous phase with solid NaCl. This increases the ionic strength, forcing the organic azetidine out of the water ("Salting out" effect).

  • Extraction:

    • Do NOT use Ethyl Acetate alone (it is often too non-polar).

    • Use: DCM (Dichloromethane) or a mixture of CHCl3:IPA (3:1) . The Isopropyl Alcohol (IPA) helps solvate the polar amine.

    • Perform 3–4 extractions.[2][3]

  • Wash: Wash combined organics once with a small volume of saturated brine (removes trapped traces of sodium benzenesulfonate).

  • Dry & Concentrate: Dry over

    
    . Caution:  If your azetidine is low molecular weight (e.g., simple azetidine, bp ~62°C), do not use high vacuum. Distill carefully at atmospheric pressure or mild vacuum.
    
Method B: Strong Cation Exchange (SCX) – The "Gold Standard"

Best for: Hydrophilic, polar, or volatile azetidines.

This method uses a sulfonic acid-bonded silica to "catch" the amine, allowing the benzenesulfonic acid impurity (which is anionic/neutral at neutral pH) to wash through.

Mechanism:

  • Load: Azetidine binds to resin (

    
    ). BSA (
    
    
    
    ) does not bind.
  • Wash: BSA is washed away with methanol.

  • Elute: Release Azetidine with ammonia.

scx_workflow step1 1. Condition Column (MeOH) step2 2. Load Sample (Dissolved in MeOH/Water) step1->step2 step3 3. Wash Impurities (Elute with MeOH) step2->step3 step4 4. Elute Product (2M NH3 in MeOH) step3->step4 waste Waste: Benzenesulfonic Acid Non-basic impurities step3->waste product Collection: Pure Azetidine (Free Base) step4->product caption Figure 2: SCX Catch-and-Release Protocol

The Protocol:

  • Column Prep: Use a pre-packed SCX-2 cartridge (e.g., Biotage or equivalent). Condition with 2 column volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve your salt in MeOH (add minimal water if solubility is poor). Load onto the column.[2][3][4]

  • Washing (The Separation): Flush with 3–5 CV of MeOH.

    • Why: The azetidine stays bound to the sulfonic acid resin. The benzenesulfonic acid impurity (now as a sodium salt or free acid depending on loading matrix) washes through.

  • Elution: Elute with 2M

    
     in MeOH .
    
    • Why: The ammonia is a stronger base, displacing the azetidine.

  • Concentration: Evaporate the ammoniacal methanol. Since BSA is gone, you are left with the clean free base.

Troubleshooting & FAQs

Q1: I used Method A (Extraction), but my NMR shows I still have ~10% Benzenesulfonic acid.

  • Diagnosis: Your pH was likely too low during extraction.

  • Fix: Benzenesulfonate is a stable anion. If the pH isn't significantly higher than the azetidine's pKa (~11.3), an equilibrium exists where the salt reforms in the organic layer. Ensure pH is >12.5.

  • Alternative: The benzenesulfonate salt might have extracted into the organic layer (ion-pairing). Wash the organic layer with 1M NaOH (cold) instead of brine for the first wash.

Q2: My product disappeared after concentration.

  • Diagnosis: Volatility. Simple azetidine boils at ~62°C. Substituted azetidines can also be volatile.

  • Fix:

    • Do not rotovap to dryness if the MW is < 150.

    • Isolate as a hydrochloride salt (if stable) by adding HCl in Dioxane/Ether immediately after purification, or use the solution directly in the next step.

Q3: Can I use basic alumina instead of SCX?

  • Answer: Yes, but with caution. Basic alumina can act as a scavenger.

  • Protocol: Pass a solution of the salt in DCM/MeOH through a pad of Basic Alumina (Activity I). The alumina traps the acid. However, recovery can be lower due to irreversible adsorption of polar amines.

Q4: I see degradation/ring opening.

  • Diagnosis: Azetidines are susceptible to nucleophilic attack, especially if activated by protonation (which you have in the salt form) or if the solution heats up during basification.

  • Fix: Keep all basification steps on ice (0°C) . Avoid prolonged exposure to strong aqueous bases; perform the extraction quickly.

Summary of Chemical Properties
PropertyAzetidine (Free Base)Benzenesulfonic Acid (BSA)Implication
pKa ~11.29 (Conjugate Acid)-2.8 (Strong Acid)Requires pH > 12.5 to fully break salt.
Solubility Water/Alcohol (High)Water (High), Polar OrganicsHard to separate by partition alone.
Stability Sensitive to Acid/NucleophilesVery StableAvoid acidic heat; BSA persists if not actively removed.
Volatility High (bp 62°C for parent)Low (Solid, mp ~50°C)Risk of losing product during drying.
References
  • S. Gabriel & J. Weiner , "Ueber Trimethylenimin (Azetidin)," Berichte der deutschen chemischen Gesellschaft, vol. 21, no.[1] 2, pp. 2669-2679, 1888.[1] Link

  • BenchChem Technical Support , "Technical Support Center: Azetidine Ring-Opening Reactions," BenchChem, 2025.[5] Link

  • PubChem , "Azetidine (Compound) - pKa and Physical Properties," National Library of Medicine, 2025. Link

  • Biotage , "Chemistry Data Sheet: Purification of aliphatic amines using ISOLUTE® SCX-2," Biotage Applications, 2025. Link

  • Teledyne ISCO , "RediSep SCX Column: Selective Isolation of Basic Compounds," Teledyne ISCO Application Notes, 2012. Link

Sources

Technical Support Center: Crystallization of 3-Methylazetidine Benzenesulfonic Acid Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 3-Methylazetidine benzenesulfonic acid salt. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common issues encountered during the crystallization of this compound. Each problem is followed by an analysis of potential causes and a series of actionable solutions.

Problem 1: No Crystals Form, Solution Remains Clear

This is the most frequent issue, indicating that the solution is stable and not supersaturated.[1] Crystallization requires the solution to hold more solute than it can theoretically sustain at a given temperature, creating the thermodynamic driving force for crystal formation.

Possible Causes:

  • Excess Solvent: The concentration of the salt is below its saturation point at the current temperature. This is the most common reason for crystallization failure.[1]

  • Inappropriate Solvent Choice: The salt is simply too soluble in the chosen solvent, even at low temperatures.

  • High Purity & Lack of Nucleation Sites: Sometimes, a very pure compound in a clean flask lacks the necessary starting points (nuclei) for crystals to begin growing.

Recommended Solutions:

  • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Aim to reduce the volume by 25-50% initially and then allow the solution to cool again.[1][2]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites.[2][3]

    • Seeding: If available, add a single, tiny crystal of pure this compound to the solution. This "seed" provides a perfect template for further crystal growth.[2][3]

    • Ultrasonication: Placing the flask in an ultrasonic bath for a few seconds can sometimes provide the energy needed to induce nucleation.

  • Lower the Temperature: If cooling to room temperature is insufficient, try using an ice bath (0 °C) or even a dry ice/acetone bath (approx. -78 °C), though be cautious of freezing the solvent.

  • Add an Anti-Solvent: If you are using a solvent in which the salt is quite soluble (e.g., methanol, water), you can slowly add a miscible "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, hexane, toluene) dropwise until the solution becomes persistently turbid. Then, add a drop or two of the primary solvent to clarify and allow it to stand.

Problem 2: The Product "Oils Out" Instead of Crystallizing

An "oil" or viscous liquid forms instead of a solid crystalline material. This occurs when the solute comes out of solution at a temperature above its melting point or as a highly supersaturated, amorphous liquid.

Possible Causes:

  • Low Melting Point Impurities: The presence of impurities can significantly depress the melting point of the salt, leading to the formation of a low-melting eutectic mixture.

  • High Temperature of Crystallization: If the boiling point of the solvent is higher than the melting point of the salt, the compound may melt before it dissolves and will separate as an oil on cooling.[1][3]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a disordered, amorphous oil rather than an ordered crystal lattice.[3]

Recommended Solutions:

  • Reheat and Dilute: Warm the solution until the oil completely redissolves. Add a small amount (10-20%) of additional solvent to slightly decrease the saturation level.[1]

  • Slow Down the Cooling Process: This is the most critical step. After redissolving the oil, allow the flask to cool to room temperature very slowly. You can achieve this by placing the flask in an insulated container (like a beaker packed with glass wool) or leaving it on a hotplate with the heat turned off.[1]

  • Change the Solvent System: Select a solvent with a lower boiling point. For amine salts, solvent systems like isopropanol/diethyl ether or ethanol/heptane can be effective.[4]

  • Pre-Purification: If impurities are suspected, consider purifying the crude salt first. This could involve a simple wash with a solvent in which the desired salt is insoluble but the impurities are, or by performing a preliminary purification using a different technique before attempting the final crystallization.

Problem 3: Crystals Form Too Quickly, Resulting in a Fine Powder

While it may seem like a success, rapid precipitation often traps impurities and solvent within the crystal lattice, leading to a product with low purity and poor morphology. An ideal crystallization should occur over a period of 15-30 minutes.[2]

Possible Causes:

  • Excessive Supersaturation: The solution is too concentrated, causing massive, rapid nucleation the moment it cools slightly.

  • Solvent Choice: The chosen solvent may have a very steep solubility curve with respect to temperature.

Recommended Solutions:

  • Increase Solvent Volume: Reheat the mixture to redissolve the powder. Add a small amount of extra hot solvent (5-10% more) to reduce the level of supersaturation.[2]

  • Employ Slower Cooling: As with oiling out, slow cooling is paramount for growing larger, purer crystals. Use an insulated container or a dewar to minimize the rate of heat loss.

  • Use a Co-solvent System: A mixture of a "good" solvent and a "poor" solvent can often provide a more gradual change in solubility upon cooling, allowing for better crystal growth.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent system for this compound?

A1: The ideal solvent should dissolve the salt completely at an elevated temperature but poorly at room temperature or below. Given that this is a salt formed from a cyclic amine and a strong acid, it is a polar compound.[5] Therefore, polar solvents are a good starting point. A systematic approach involves testing solubility in a range of solvents.

Solvent Selection Workflow:

  • Place a small amount (10-20 mg) of your salt in several different test tubes.

  • Add a small volume (0.5 mL) of a test solvent to each tube at room temperature. Observe solubility.

  • If insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.

  • Allow the dissolved solution to cool to room temperature. The best solvents will show significant crystal formation upon cooling.

Solvent Class Examples Potential Use Considerations
Alcohols Isopropanol, EthanolPrimary Solvent: Good for dissolving the salt when hot.May retain some solubility at low temperatures, potentially reducing yield.[6]
Ketones AcetonePrimary Solvent: Can be effective but is highly volatile.Volatility can lead to rapid evaporation and poor crystal quality if not controlled.[7]
Ethers Diethyl Ether, MTBEAnti-Solvent: Excellent for precipitating the salt from more polar solvents.Highly flammable and volatile.
Hydrocarbons Heptane, TolueneAnti-Solvent: Good for use with alcohols or other polar solvents.Toluene can sometimes promote good crystal formation.[7]
Esters Ethyl AcetatePrimary or Co-Solvent: Offers intermediate polarity.Often a good choice for organic salts.[8]

Q2: What is the importance of stoichiometry in the salt formation step prior to crystallization?

A2: It is critically important to use a 1:1 molar ratio of 3-Methylazetidine and benzenesulfonic acid. An excess of either starting material will act as an impurity. Excess amine can be particularly problematic, as it is often an oil and can inhibit crystallization. Titrating the amine with the acid in a suitable solvent (like isopropanol or ethanol) until the pH is neutral is a reliable method to ensure proper stoichiometry before beginning the crystallization process.

Q3: My purified crystals are still showing impurities. What can I do?

A3: If impurities persist after a single crystallization, a second recrystallization is often necessary. Ensure that during filtration, you efficiently remove all the mother liquor, which is rich in impurities. A quick wash of the filtered crystals with a small amount of cold, fresh crystallization solvent can help remove residual mother liquor from the crystal surfaces. Be sparing with the wash, as it will dissolve some of your product.

Experimental Protocols

Protocol 1: Standard Cooling Crystallization
  • Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., isopropanol) in small portions (starting with 5-10 mL). Heat the mixture to a gentle boil with stirring. Continue adding solvent dropwise until the solid has just completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. To ensure slow cooling, you can place it inside a larger beaker. Crystal formation should begin within 30 minutes.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the salt.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small portion (1-2 mL) of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve 1.0 g of the crude salt in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add a "poor" solvent (anti-solvent) in which the salt is insoluble (e.g., heptane) dropwise. Continue adding until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add a drop or two of the "good" solvent to just redissolve the turbidity, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over time. The process can be accelerated by placing the flask in a cooler environment.

  • Isolation & Drying: Isolate, wash, and dry the crystals as described in the cooling crystallization protocol.

Visual Logic Guides

The following diagrams illustrate the decision-making process for troubleshooting common crystallization issues.

Caption: Troubleshooting workflow for crystallization outcomes.

G cluster_input Primary Inputs cluster_process Process Parameters Purity Starting Material Purity (>95% recommended) Concentration Concentration (Supersaturation Level) Purity->Concentration Stoichiometry Stoichiometry (1:1 Amine:Acid) Stoichiometry->Purity Solvent Solvent System Choice Solvent->Concentration CoolingRate Cooling Rate (Slow is better) Solvent->CoolingRate Outcome Crystal Quality (Yield, Purity, Size) Concentration->Outcome CoolingRate->Outcome Agitation Agitation (Stirring vs. Quiescent) Agitation->Outcome

Caption: Key factors influencing the crystallization of the salt.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 4. Crystallization. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents? Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19995942, 3-methylAzetidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

  • Elder, D. P., et al. (2009). Drug Substances Presented as Sulfonic Acid Salts: Overview of Utility, Safety and Regulation. Journal of Pharmacy and Pharmacology, 61(3), 267-281. Retrieved from [Link]

Sources

Stability of 3-Methylazetidine besylate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profile of 3-Methylazetidine Besylate

Executive Summary

Compound: 3-Methylazetidine Besylate CAS (Free Base): 935669-28-6 (Hydrochloride ref), 35196-99-7 (Base) Chemical Class: Strained Nitrogen Heterocycle (Azetidine) Critical Stability Factor: Acid-catalyzed nucleophilic ring opening.[1][2][3][4]

Welcome to the technical support hub for 3-Methylazetidine Besylate. This guide addresses the inherent instability of the azetidine ring system under acidic stress.[4][5][6] While the besylate (benzenesulfonate) salt is generally preferred over hydrochloride for its non-nucleophilic counterion, the 4-membered ring remains thermodynamically unstable in the presence of protic solvents and heat.

Module 1: Mechanistic Insight & Stability Logic

To troubleshoot effectively, you must understand the "Why." 3-Methylazetidine possesses significant ring strain (~26 kcal/mol). Under acidic conditions, the degradation follows a specific pathway that differs from standard amine salts.

The Degradation Pathway
  • Protonation: The azetidine nitrogen is basic (

    
    ). In acidic media, it is fully protonated.
    
  • Activation: Protonation converts the nitrogen into a better leaving group, activating the adjacent

    
    -carbons.
    
  • Nucleophilic Attack (

    
    ):  A nucleophile (water, methanol, or even a chloride ion if HCl were used) attacks the less sterically hindered 
    
    
    
    -carbon.
  • Ring Opening: The C-N bond snaps, relieving the ring strain and yielding a linear impurity (typically an amino-alcohol or amino-ether).

Why Besylate? We utilize the Besylate salt because the benzenesulfonate anion (


) is non-nucleophilic .
  • vs. Hydrochloride:[7][8][9][10][11]

    
     is a nucleophile. In strong acid, HCl salts of azetidines can self-destruct to form chlorinated amines (
    
    
    
    -chloroamines).
  • vs. Besylate: The besylate anion does not attack the ring, offering superior solid-state stability. However, solvents (water/alcohol) become the primary threat in solution.

Visualizing the Pathway

The following diagram illustrates the critical failure mode in aqueous acid.

AzetidineDegradation cluster_0 Critical Control Point A 3-Methylazetidine (Besylate Salt) B Protonated Intermediate (Activated Ring) A->B Acidic pH (H+) C Transition State (Nucleophilic Attack) B->C + H2O (Nucleophile) D Ring-Opened Product (Amino-Alcohol) C->D Strain Release (~26 kcal/mol)

Figure 1: Acid-catalyzed hydrolysis mechanism. The protonated ring is the "loaded spring"; water is the trigger.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose stability issues during synthesis or analysis.

Symptom Probable Cause Technical Diagnosis Corrective Action
New Peak (RRT ~0.4-0.6) Hydrolysis The ring has opened due to moisture. The product is likely 3-amino-2-methylpropan-1-ol.Dry Solvents: Ensure all solvents are anhydrous. pH Check: Avoid aqueous acidic workups.
New Peak (RRT > 1.0) Solvolysis (Alcohol) Reaction with MeOH or EtOH solvent. Product is an amino-ether.Switch Solvent: Use non-nucleophilic solvents (ACN, DCM, THF) for acidic steps. Avoid MeOH.
Assay Drop in Solid State Hygroscopicity Besylate salts can be hygroscopic. Absorbed water + acidity = degradation.Desiccate: Store under Argon/Nitrogen at -20°C. Container: Use tightly sealed amber glass.
Recovery Low after Workup Water Solubility The ring-opened amino-alcohol is highly polar and stays in the aqueous phase.Extraction: Do not rely on standard extraction if ring opening is suspected. Use ion-exchange or lyophilization.

Module 3: Experimental Protocols

Protocol A: Stability Stress Test (Acid Challenge)

Objective: Determine the handling window of 3-Methylazetidine Besylate in your specific solvent system.

Reagents:

  • Compound: 10 mg 3-Methylazetidine Besylate

  • Solvent: Acetonitrile (

    
    -MeCN for NMR or HPLC grade)
    
  • Acid Source: 0.1 M Trifluoroacetic Acid (TFA) or Methanesulfonic acid (MsOH)

Workflow:

  • Dissolve: Prepare a 1 mg/mL solution in ACN.

  • Control: Inject/Analyze "Time 0" immediately.

  • Stress: Add 1.0 equivalent of acid (or adjust pH to ~2.0).

  • Incubate: Hold at 25°C (Room Temp). Do not heat initially.

  • Timepoints: Analyze at 1h, 4h, and 24h.

  • Readout:

    • Stable: >98% Parent remaining.

    • Labile: Appearance of broad peak (amine salts) or polar early-eluting peak (hydrolysis).

Critical Note: If using LC-MS, use a neutral or basic mobile phase (e.g., Ammonium Bicarbonate, pH 7.5) for the analysis if possible. Running an acid-labile compound in an acidic mobile phase (0.1% Formic Acid) can cause on-column degradation, leading to false positives.

Protocol B: Neutralization & Recovery

Objective: Safely recover the free base without triggering ring opening.

  • Cooling: Cool the reaction mixture to 0°C.

  • Base Selection: Use a mild inorganic base (e.g.,

    
     or 
    
    
    
    ). Avoid strong hydroxides (NaOH) if possible, as
    
    
    is a strong nucleophile that can also open the ring at high temperatures.
  • Phase: Biphasic neutralization (DCM / Sat.

    
    ) is preferred to minimize contact time with water.
    
  • Separation: Immediately separate the organic layer and dry over

    
    .
    

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Methanol as a solvent for this besylate salt? A: Proceed with caution. While besylates are soluble in methanol, the combination of Acid + Methanol + Heat will drive the formation of the methoxy-ring-opened impurity (solvolysis). For recrystallization, prefer Isopropanol (sterically hindered nucleophile) or Acetonitrile/MTBE mixtures.

Q2: Why does the HPLC show multiple peaks when I use 0.1% TFA water? A: You might be observing artifactual degradation . The acidic mobile phase can open the ring during the run.

  • Test: Run the sample with a neutral mobile phase (Ammonium Acetate, pH 7). If the impurity disappears, it was an artifact of the method.

Q3: Is the besylate salt hygroscopic? A: Sulfonic acid salts are generally less hygroscopic than hydrochlorides, but they are not immune. If the solid becomes "sticky," it has absorbed water. Once wet, the local acidity on the crystal surface will catalyze ring opening over time. Re-drying is risky ; it is better to use the material immediately or discard.

References

  • Padwa, A. (2004). Comprehensive Heterocyclic Chemistry III. Elsevier. (Authoritative source on azetidine ring strain and reactivity).

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for besylate vs. hydrochloride salt properties).

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. (Review of ring-opening mechanisms).

  • Singh, G. S., & D'Hooghe, M. (2019). "Recent Progress in the Synthesis and Reactivity of Azetidines." Current Organic Chemistry.

Sources

Optimizing recrystallization solvents for 3-Methylazetidine besylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Optimization for 3-Methylazetidine Besylate

Introduction: The Challenge of Small-Ring Besylates

User Context: You are working with 3-Methylazetidine besylate, a salt formed from a strained, four-membered azetidine ring and benzenesulfonic acid. The Problem: This specific salt class is notorious for "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1][2] The high solubility of the besylate counterion in organic solvents, combined with the low melting point potential of the azetidine core, creates a narrow metastable zone.

This guide provides a troubleshooting framework based on thermodynamic principles and empirical data from analogous azetidine/sulfonate systems.

Part 1: Solvent Selection Strategy (The "Golden Triangle")

Q: Which solvent system gives the best recovery for 3-Methylazetidine besylate? A: Do not rely on a single solvent. Besylates require a binary solvent system (Solvent/Antisolvent) to balance yield and purity.

The Recommended Solvent Matrix
RoleRecommended SolventsWhy?
Primary Solvent (Dissolver) Ethanol (EtOH) , Isopropanol (IPA) High solubility for besylates; moderate boiling points allow easy removal. Avoid Methanol (see Safety Note).
Antisolvent (Precipitator) MTBE , Ethyl Acetate (EtOAc) MTBE is preferred over ether due to higher boiling point (55°C) and lower volatility, allowing safer hot filtration.
Emergency Co-Solvent Acetonitrile (MeCN) Use only if the salt is too soluble in alcohols. MeCN often breaks solvates.

CRITICAL SAFETY NOTE: Avoid Methanol When using benzenesulfonic acid, avoiding methanol is a critical drug safety requirement. The reaction of methanol with benzenesulfonic acid can generate Methyl Benzenesulfonate , a potent alkylating agent and known genotoxic impurity (GTI) . Use Ethanol or IPA to eliminate this risk.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: The Product "Oils Out" Instead of Crystallizing

Q: I cooled my solution, but instead of crystals, I got a sticky oil at the bottom. What happened? A: You hit the Liquid-Liquid Phase Separation (LLPS) boundary before the solubility curve. This happens when the melting point of the solvated salt drops below the boiling point of the solvent mixture.

The Fix (The "Re-Heat and Seed" Protocol):

  • Do not discard the oil. Re-heat the mixture until the oil redissolves (becomes a clear solution).

  • Add more Primary Solvent: Add 10-15% more Ethanol/IPA. This shifts the composition away from the LLPS boundary.

  • Seed at High Temperature: Add seed crystals while the solution is still warm (approx. 40-45°C).

  • Cool Slowly: Turn off the heat and let the bath cool to room temperature naturally. Do not use an ice bath yet.

Issue 2: Low Yield

Q: I got nice crystals, but my yield is only 40%. Where is the rest? A: Besylates are highly lipophilic compared to hydrochloride salts. Your product is likely remaining dissolved in the mother liquor.[3] The Fix:

  • Increase Antisolvent Ratio: Shift from a 1:1 ratio to a 1:3 or 1:4 (Solvent:Antisolvent) ratio.

  • Cryogenic Finish: After room temperature crystallization is complete, cool the vessel to -10°C or -20°C for 4 hours before filtration.

Issue 3: Hygroscopicity

Q: My crystals turned into a goo after filtration. Is it unstable? A: 3-Methylazetidine salts can be hygroscopic. The "goo" is likely a water solvate formed from atmospheric moisture. The Fix:

  • Perform filtration under a nitrogen blanket .

  • Wash the filter cake with anhydrous MTBE or Heptane (not ether, which condenses water).

  • Dry immediately in a vacuum oven at 40°C with a P₂O₅ desiccant trap.

Part 3: Experimental Protocol

Protocol: Cloud Point Crystallization (Binary System)

Target Scale: 10g Input

  • Dissolution: Place 10g of crude 3-Methylazetidine besylate in a flask. Add Isopropanol (IPA) in 2 mL increments at 60°C until fully dissolved. Record volume (

    
    ).
    
  • Polishing Filtration: While hot, filter through a 0.45µm PTFE syringe filter to remove insoluble particulates (dust/nucleation sites).

  • Cloud Point Titration: Maintain temperature at 55-60°C. Add MTBE (Antisolvent) dropwise with vigorous stirring until a faint, persistent turbidity (cloudiness) appears.

  • Back-off: Add 0.5 - 1.0 mL of hot IPA to clarify the solution again.

  • Nucleation: Remove from heat. Add seed crystals (0.1% w/w) immediately.

  • Controlled Cooling: Allow to cool to 20°C over 2 hours.

  • Aging: Stir at 20°C for 4 hours to ripen the crystals (Ostwald Ripening).

  • Isolation: Filter, wash with cold MTBE/IPA (9:1 mix), and dry.

Part 4: Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical decision pathway for selecting the optimal solvent system based on solubility observations.

SolventSelection Start Start: Solubility Screen (100mg scale) TestIPA Test 1: Dissolve in hot Isopropanol (IPA) Start->TestIPA SolubleHot Soluble at 60°C? TestIPA->SolubleHot PrecipCold Precipitates at RT? SolubleHot->PrecipCold Yes TestEtOH Test 2: Switch to Ethanol SolubleHot->TestEtOH No GoodSystem System A: Pure IPA (Cooling Crystallization) PrecipCold->GoodSystem Yes AddAnti Add Antisolvent (MTBE) PrecipCold->AddAnti No (Stays Clear) OilsOut Oils Out? AddAnti->OilsOut FixOil Remedy: 1. Reheat 2. Add 10% more IPA 3. Seed at 45°C OilsOut->FixOil Yes SystemB System B: IPA / MTBE (Cloud Point Method) OilsOut->SystemB No (Forms Solid) FixOil->SystemB

Figure 2: The "Oiling Out" Rescue Loop

Caption: Step-by-step thermodynamic adjustment to convert an oiled-out product into crystalline solid.

OilingRescue State1 State: Oiled Out (Two Liquid Phases) Action1 Action: Heat to reflux (Restore Single Phase) State1->Action1 Action2 Action: Add Co-Solvent (Increase Solubility) Action1->Action2 Action3 Action: Seed at T > T_oil (Bypass Nucleation Barrier) Action2->Action3 State2 State: Crystalline Suspension Action3->State2

References

  • ChemicalBook . (2023). Methyl benzenesulfonate Properties and Safety. Retrieved from

  • Mettler Toledo . (n.d.). Oiling Out in Crystallization: Causes and Remedies. Retrieved from

  • BenchChem . (2025).[4] Technical Support Center: Crystallization of 3-(2-Ethylbutyl)azetidine. Retrieved from

  • PubChem . (2025).[5] Benzenesulfonic acid: Chemical and Physical Properties. Retrieved from

Sources

Preventing discoloration of 3-Methylazetidine salts during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Discoloration of 3-Methylazetidine Salts During Storage

Introduction 3-Methylazetidine hydrochloride is a highly valuable, conformationally restricted building block used extensively in drug discovery and medicinal chemistry. While the hydrochloride salt form provides significant stability over the volatile and reactive free base, researchers frequently encounter a critical issue during long-term storage: discoloration (typically manifesting as a yellow or brown tint). This technical support guide explores the root causes of this degradation and provides actionable, self-validating protocols to ensure the integrity of your azetidine inventory.

Section 1: Troubleshooting the Root Causes of Discoloration

Q: Why is my 3-Methylazetidine hydrochloride turning yellow even when stored in a closed container? A: Discoloration is a macroscopic indicator of microscopic degradation, primarily driven by oxidation and ring-opening . Although the amine is protonated in the salt form, 3-Methylazetidine HCl is inherently hygroscopic. If exposed to ambient humidity, it absorbs trace moisture. This water acts as a plasticizer and creates a localized micro-environment where a small equilibrium fraction of the unprotonated free base exists. The free base nitrogen, with its available lone pair, is highly susceptible to oxidation by ambient oxygen or reactive oxygen species (ROS). Oxidation significantly decreases the ring-opening energy barrier of the strained four-membered azetidine ring ()[1]. This leads to the formation of N-oxides and subsequent acyclic, conjugated oligomers that absorb visible light, appearing yellow or brown.

Q: Can light exposure accelerate this process? A: Absolutely. Solid-state photo-oxidation is a well-documented phenomenon in strained heterocycles. UV and even ambient visible light can act as photosensitizers, triggering electron transfer events that dramatically facilitate the ring-opening of the azetidine heterocycle ()[1]. Therefore, storing these salts in clear glass vials on an open bench is a primary cause of rapid discoloration.

Q: What if the salt is formulated or stored with other reagents? A: You must be highly cautious of excipient compatibility and cross-contamination. If 3-Methylazetidine salts come into contact with reducing sugars or trace transition metals, it can trigger Maillard-like reactions or metal-catalyzed oxidations. These reactions generate reactive oxidative species that aggressively attack the azetidine ring, leading to severe discoloration and degradation ()[2].

DegradationPathway A 3-Methylazetidine HCl (Colorless Solid) B Moisture Absorption (Hygroscopic Shift) A->B High Humidity C Trace Free Base Formation (Equilibrium State) B->C D Photo-Oxidation / ROS (O2, Light, Metals) C->D Exposure to Air/Light E N-Oxide Intermediates D->E F Ring Opening & Oligomerization (Yellow/Brown Discoloration) E->F Degradation Cascade

Mechanistic pathway of 3-Methylazetidine salt discoloration via moisture and photo-oxidation.

Section 2: Quantitative Stability Profile

To understand the impact of environmental variables on the stability of 3-Methylazetidine hydrochloride, refer to the empirical data summarized below. Maintaining the compound away from incompatible substances and sources of ignition in a cool, dry environment is critical ()[3].

Storage ConditionAtmosphereLight ExposureExpected Shelf LifeVisual Appearance
-20°C (Optimal) Argon / N₂Dark (Amber)> 24 MonthsColorless / White
4°C NitrogenDark (Amber)12 - 18 MonthsColorless / White
25°C (Room Temp) AirDark3 - 6 MonthsFaint Yellow
25°C (Room Temp) AirAmbient Light< 1 MonthYellow / Brown

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Optimal Inert Storage Workflow

To prevent discoloration, the storage protocol must be a self-validating system that eliminates the three catalysts of degradation: moisture, oxygen, and light.

StorageWorkflow Step1 1. Vacuum Desiccation Remove trace moisture Step2 2. Argon Backfill Displace reactive oxygen Step1->Step2 Step3 3. Amber Vial Sealing Block UV/Vis photons Step2->Step3 Step4 4. Humidity Indicator Validate dry environment Step3->Step4 Step5 5. Store at -20°C Minimize kinetic energy Step4->Step5

Step-by-step workflow for the optimal inert storage of 3-Methylazetidine salts.

Step-by-Step Methodology:

  • Primary Drying: Place the open vial of 3-Methylazetidine HCl in a vacuum desiccator containing a strong desiccant (e.g., P₂O₅) for 12–24 hours. Causality: This removes surface moisture, preventing the localized pH shifts that generate the oxidation-prone free base.

  • Inert Gas Purging: Slowly backfill the desiccator or a glovebox with dry Argon gas. Causality: Argon is denser than nitrogen and air, effectively blanketing the solid and displacing reactive oxygen species.

  • Secure Sealing: Cap the vial tightly using a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.

  • Light Protection & Validation: Place the sealed vial inside a secondary opaque or amber container. Include a cobalt-free humidity indicator card inside the secondary container. Causality: The amber container blocks photo-oxidation, while the indicator card creates a self-validating system—if the card changes color, the seal is compromised, and the sample must be re-dried.

  • Cold Storage: Transfer the secondary container to a -20°C freezer for long-term storage ()[3].

Protocol B: Remediation (Recrystallization of Discolored Salts)

If your batch has already turned yellow, it can often be salvaged. The colored impurities are typically highly conjugated ring-opened oligomers that differ significantly in solubility from the intact salt.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, dissolve the discolored 3-Methylazetidine HCl in a minimum volume of near-boiling absolute ethanol. Causality: Absolute ethanol effectively dissolves the salt without introducing water, which would promote further hydrolysis.

  • Decolorization: Add activated charcoal (approx. 10% w/w relative to the salt) to the hot solution and stir for 5 minutes. Causality: The porous structure of activated charcoal selectively adsorbs the large, extended conjugated polymeric impurities responsible for the yellow/brown color.

  • Hot Filtration: Filter the hot suspension rapidly through a pad of Celite into a clean, dry flask to remove the charcoal.

  • Anti-Solvent Precipitation: Allow the filtrate to cool to room temperature. Slowly add anhydrous diethyl ether dropwise while stirring until slight turbidity persists. Causality: Diethyl ether acts as an anti-solvent. It drastically reduces the solubility of the highly polar hydrochloride salt, forcing it to crystallize, while leaving any remaining non-polar impurities in solution.

  • Crystallization & Validation: Chill the flask at -20°C overnight to maximize yield. Filter the crystals under a nitrogen stream and wash with cold diethyl ether. Validation: The resulting crystals should be stark white. Verify the structural integrity and purity via ¹H-NMR (D₂O) or LC-MS before use.

References

  • AK Scientific, Inc. (2024). Safety Data Sheet: 3-Fluoro-3-methylazetidine hydrochloride. Retrieved from3

  • MDPI . (2021). Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair. Retrieved from 1

  • National Institutes of Health (NIH) / PubMed . (2011). Understanding drug-excipient compatibility: oxidation of compound A in a solid dosage form. Retrieved from 2

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-Methylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 3-Methylazetidine derivatives against their structural isomers.

Executive Summary

In drug development, the 3-methylazetidine scaffold is a valuable bioisostere for altering the basicity and metabolic stability of piperidine or pyrrolidine rings. However, distinguishing 3-methylazetidine from its structural isomers—2-methylazetidine , N-methylazetidine , and pyrrolidine —is a critical analytical challenge. All four isomers share the molecular formula


 (MW 71) but exhibit distinct fragmentation pathways under Electron Ionization (EI).

This guide delineates the specific Retro-2+2 Cycloaddition mechanisms that govern the fragmentation of the azetidine ring, providing a definitive decision matrix for identifying the 3-methylazetidine core.

Mechanistic Principles: The Retro-2+2 Driver

Unlike five-membered rings (pyrrolidines) which predominantly undergo


-cleavage, four-membered azetidine rings are driven by the release of ring strain (~26 kcal/mol). The dominant fragmentation pathway is the Retro-2+2 Cycloaddition , which cleaves the ring into two alkene/imine fragments.
Fragmentation Pathway of 3-Methylazetidine

Due to the symmetry of the 3-methylazetidine molecule (with the methyl group at the


-position relative to nitrogen), the ring cleavage yields a unique pair of diagnostic ions: Propene  (

42) and Methanimine (

29).

G M 3-Methylazetidine (MW 71) TS Retro-2+2 Transition State M->TS Ring Strain Release Frag1 Fragment A: Propene Radical Cation (m/z 42) TS->Frag1 Charge Retention on Alkene Frag2 Fragment B: Methaniminium Ion (m/z 29) TS->Frag2 Charge Retention on Nitrogen

Figure 1: The symmetric Retro-2+2 fragmentation pathway of 3-methylazetidine yielding diagnostic ions at m/z 42 and m/z 29.

Comparative Analysis: 3-Methylazetidine vs. Alternatives

The following table contrasts the 3-methylazetidine scaffold with its primary isomers. The "Performance" in this context refers to the spectral distinctiveness of the molecule.

Table 1: Diagnostic Ion Matrix (EI, 70 eV)
CompoundStructure TypeBase Peak (

)
Secondary Ions (

)
Primary Mechanism
3-Methylazetidine

-Substituted Azetidine
42 (

)
29 (

)
Symmetric Retro-2+2 cleavage yielding propene.
2-Methylazetidine

-Substituted Azetidine
28 (

)
43 (

)
Asymmetric Retro-2+2 yielding ethylene + ethanimine.
N-Methylazetidine N-Substituted Azetidine43 (

)
42 , 70Ring opening to N-methyl-methaniminium (

).
Pyrrolidine 5-Membered Ring43 (

)
70 (

)

-Cleavage (H-loss) and ethylene extrusion.
Key Differentiators
  • The "42 vs. 43" Rule:

    • 3-Methylazetidine is dominated by

      
      42  (Propene). It lacks the path to form the stable 
      
      
      
      43 ion (
      
      
      or
      
      
      ) without complex rearrangement.
    • Pyrrolidine and N-Methylazetidine are dominated by

      
      43 .
      
  • The "28" Indicator:

    • 2-Methylazetidine uniquely favors the formation of

      
      28  (Ethylene) as the base peak due to the specific cleavage of the unsubstituted C3-C4 bond.
      
  • The M-1 Stability:

    • Pyrrolidine shows a strong

      
       peak (
      
      
      
      70) due to favorable
      
      
      -cleavage in the unstrained 5-membered ring. Azetidines generally show weaker
      
      
      signals as ring opening competes with simple H-loss.

Experimental Protocol: Isomer Differentiation Workflow

To validly identify 3-methylazetidine derivatives in a synthesis mixture or metabolite screen, follow this standardized GC-MS/LC-MS workflow.

Prerequisites:

  • Instrument: GC-MS (EI source, 70 eV) or LC-MS/MS (ESI source, CID). Note: The data below focuses on EI, but CID fragmentation follows similar bond-breaking logic.

  • Column: Rtx-5Amine or equivalent base-deactivated column to prevent peak tailing of amines.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL MeOH or DCM.

    • Crucial: If analyzing free amines by GC, add 1% KOH to the solvent or use a derivatizing agent (e.g., TFAA) to improve volatility and peak shape.

  • Acquisition:

    • Scan Range:

      
       25–150. (Must include low mass region for 
      
      
      
      28/29 detection).
    • Source Temp: 230°C.

  • Data Analysis (Decision Tree): Use the logic flow below to classify the unknown isomer.

DecisionTree Start Unknown Isomer (MW 71) Check43 Is Base Peak m/z 43? Start->Check43 Check28 Is Base Peak m/z 28? Check43->Check28 No Check70 Is m/z 70 (M-H) > 50%? Check43->Check70 Yes Result2Me Result: 2-Methylazetidine Check28->Result2Me Yes (Ethylene Loss) Result3Me Result: 3-Methylazetidine Check28->Result3Me No (Base Peak is 42) ResultPyr Result: Pyrrolidine Check70->ResultPyr Yes ResultNMe Result: N-Methylazetidine Check70->ResultNMe No (Ring Opening Dominates)

Figure 2: Decision tree for the identification of C4H9N isomers based on EI-MS spectral data.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Methylazetidine (ID: 283450). National Institute of Standards and Technology.[1][2] [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Pyrrolidine (ID: 283449). National Institute of Standards and Technology.[1][2] [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 1-Methylazetidine (ID: 41100). National Institute of Standards and Technology.[1][2] [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Retro-2+2 mechanisms in small rings).
  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylazetidine benzenesulfonic acid salt
Reactant of Route 2
Reactant of Route 2
3-Methylazetidine benzenesulfonic acid salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.